molecular formula C8H14Cl2N4 B1432227 N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1955506-34-9

N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No. B1432227
CAS RN: 1955506-34-9
M. Wt: 237.13 g/mol
InChI Key: DZLSFIBJSUBJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the CAS Number: 2098048-53-2 . It has a molecular weight of 237.13 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrrolidine derivatives have been synthesized using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4.2ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;;/h1,3-4,7H,2,5-6,9H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .

Mechanism of Action

Target of Action

The primary targets of N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with various biological targets

Mode of Action

The exact mode of action of This compound It is known that compounds with similar structures can interact with their targets in various ways, leading to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with similar structures have been found to influence various biochemical pathways

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures have been found to exert various effects at the molecular and cellular levels

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that environmental factors can significantly influence the action of various compounds

Advantages and Limitations for Lab Experiments

N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride inhibitor II has several advantages for lab experiments. It is a potent and specific inhibitor of this compound, which makes it a valuable tool for studying the function of this compound in different biological systems. This compound inhibitor II has been shown to have low toxicity and to be well-tolerated in animal models.
However, there are also several limitations to the use of this compound inhibitor II in lab experiments. This compound is involved in the regulation of various cellular processes, and inhibition of this compound by this compound inhibitor II can lead to the dysregulation of these processes. This compound inhibitor II has also been shown to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride inhibitor II. One direction is to investigate the potential therapeutic applications of this compound inhibition in cancer treatment. This compound inhibitor II has been shown to have anti-tumor effects in various cancer cell lines, and further studies are needed to determine its efficacy in animal models and clinical trials.
Another future direction is to investigate the role of this compound in neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to be dysregulated in these disorders, and inhibition of this compound by this compound inhibitor II may have therapeutic potential.
Finally, further studies are needed to investigate the off-target effects of this compound inhibitor II and to develop more specific inhibitors of this compound that can be used in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound, also known as this compound inhibitor II, is a potent inhibitor of protein phosphatase 2A that has been widely used in scientific research. It has been used to study the function of this compound in different biological systems and to investigate the potential therapeutic applications of this compound inhibition. This compound inhibitor II has several advantages for lab experiments, but also has limitations and off-target effects that need to be considered. Further studies are needed to investigate the potential therapeutic applications of this compound inhibition and to develop more specific inhibitors of this compound.

Scientific Research Applications

N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride inhibitor II has been used in various scientific research applications. It has been used to study the role of this compound in cancer cell growth and proliferation. This compound is a tumor suppressor gene that is often mutated or downregulated in cancer cells. Inhibition of this compound by this compound inhibitor II has been shown to induce apoptosis and inhibit cancer cell growth in vitro and in vivo.
This compound inhibitor II has also been used in neuroscience research to study the role of this compound in synaptic plasticity and memory formation. This compound is involved in the regulation of various signaling pathways that are critical for synaptic plasticity and memory formation. Inhibition of this compound by this compound inhibitor II has been shown to enhance long-term potentiation and improve memory performance in animal models.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLSFIBJSUBJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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